2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4-methoxybenzylamine with a suitable benzofuro[3,2-d]pyrimidine derivative under acidic conditions, followed by acylation with 4-methoxyphenylacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the benzofuro[3,2-d]pyrimidine core can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxybenzyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-4-one
- N-(4-methoxyphenyl)-2-(3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. The presence of both methoxybenzyl and methoxyphenyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H23N3O6 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O6/c1-34-19-11-7-17(8-12-19)15-30-26(32)25-24(21-5-3-4-6-22(21)36-25)29(27(30)33)16-23(31)28-18-9-13-20(35-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
PRKGGTIDCIHNPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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